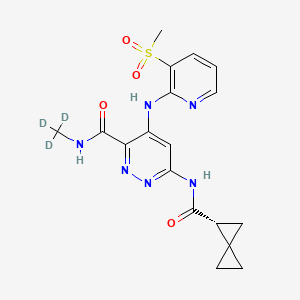

Lomedeucitinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ロメデユシチニブは、さまざまな有機反応を含む複数段階のプロセスによって合成されます。合成は、鍵となる中間体の調製から始まり、カップリング反応によって最終生成物が形成されます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を含み、反応を促進します .

工業生産方法

ロメデユシチニブの工業生産には、ラボスケール合成プロセスのスケールアップが含まれます。これには、収率と純度を高めるための反応条件の最適化が含まれます。 その後、化合物は結晶化やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

ロメデユシチニブは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: ある官能基を別の官能基に置き換えること.

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒があります。 反応は通常、目的の生成物の形成を確実にするために、制御された温度と圧力の条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、ロメデユシチニブを得るためにさらに処理されるさまざまな中間体があります。 最終生成物は、その高い純度と特定の化学構造によって特徴付けられます .

科学研究の応用

ロメデユシチニブは、次のものを含む幅広い科学研究の応用を持っています。

化学: TYK2阻害とそのさまざまな生化学的経路への影響を研究するためのモデル化合物として使用されます。

生物学: 免疫応答と炎症過程を調節する役割について調査されています。

医学: 乾癬や乾癬性関節炎などの自己免疫疾患の治療のための臨床試験を受けています。

科学的研究の応用

Lomedeucitinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study TYK2 inhibition and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating immune responses and inflammatory processes.

Medicine: Undergoing clinical trials for the treatment of autoimmune diseases like psoriasis and psoriatic arthritis.

作用機序

ロメデユシチニブは、ヤヌスキナーゼ(JAK)ファミリーのメンバーであるチロシンキナーゼ2(TYK2)の活性を阻害することにより、その効果を発揮します。TYK2は、インターロイキン12(IL-12)やインターロイキン23(IL-23)などのさまざまなサイトカインのシグナル伝達経路に関与しています。 TYK2を阻害することにより、ロメデユシチニブは炎症性サイトカインの産生を減らし、それによって自己免疫疾患および炎症性疾患の症状を軽減します .

類似の化合物との比較

類似の化合物

デウクラバシチニブ: 乾癬の治療に使用される別のTYK2阻害剤。

トファシチニブ: 関節リウマチやその他の自己免疫疾患の治療に使用されるJAK阻害剤。

バリシチニブ: 関節リウマチの治療に使用されるJAK阻害剤.

独自性

ロメデユシチニブは、TYK2に対する高い特異性のために独自性があります。これは、オフターゲット効果を最小限に抑え、治療の可能性を高めます。 その経口バイオアベイラビリティと良好な安全性プロファイルにより、自己免疫疾患の長期治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Deucravacitinib: Another TYK2 inhibitor used for treating psoriasis.

Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.

Baricitinib: A JAK inhibitor used for treating rheumatoid arthritis.

Uniqueness

Lomedeucitinib is unique due to its high specificity for TYK2, which minimizes off-target effects and enhances its therapeutic potential. Its oral bioavailability and favorable safety profile make it a promising candidate for long-term treatment of autoimmune diseases .

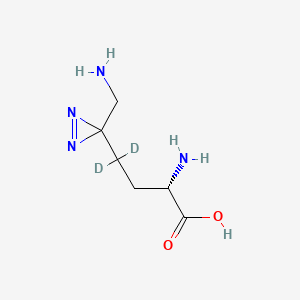

特性

CAS番号 |

2328068-29-5 |

|---|---|

分子式 |

C18H20N6O4S |

分子量 |

419.5 g/mol |

IUPAC名 |

4-[(3-methylsulfonylpyridin-2-yl)amino]-6-[[(2R)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m0/s1/i1D3 |

InChIキー |

VWIVBQZLVAGLMH-ASGODXDTSA-N |

異性体SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)[C@@H]3CC34CC4 |

正規SMILES |

CNC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)C3CC34CC4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)

![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)

![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)